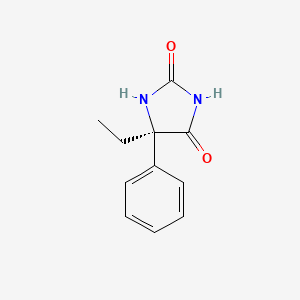

(-)-5-Ethyl-5-phenylhydantoin

Beschreibung

Contextualization within the Hydantoin (B18101) Class of Chemical Compounds

(-)-5-Ethyl-5-phenylhydantoin belongs to the hydantoin class of compounds, which are heterocyclic organic molecules featuring a five-membered ring composed of three carbon atoms and two nitrogen atoms in an imidazolidine-2,4-dione structure. ontosight.aiwikipedia.org This core structure is a versatile scaffold that has been extensively modified to produce a wide array of pharmacologically active agents. researchgate.net

Hydantoins, both naturally occurring and synthetic, exhibit a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. researchgate.net The anticonvulsant properties of hydantoins are particularly noteworthy, with phenytoin (B1677684) (5,5-diphenylhydantoin) being a landmark drug in the treatment of epilepsy. pcbiochemres.comjddtonline.info The defining structural feature of many anticonvulsant hydantoins is the presence of a phenyl or other aromatic group at the 5-position of the hydantoin ring, a feature shared by this compound. pcbiochemres.com

The significance of the substituents at the C5 position of the hydantoin ring is paramount to their biological activity. In the case of 5-ethyl-5-phenylhydantoin, the presence of both an ethyl and a phenyl group at this position contributes to its lipophilicity, which in turn influences its pharmacokinetic properties. ontosight.ai

Historical Perspectives on its Scientific Significance and Early Investigations

The scientific journey of 5-ethyl-5-phenylhydantoin is intertwined with the development of early anticonvulsant drugs. It was identified as the primary and active metabolite of mephenytoin (B154092) (marketed as Mesantoin), a hydantoin derivative introduced in the late 1940s as an antiepileptic agent. pcbiochemres.comwikipedia.org Mephenytoin itself is considered a prodrug, as it undergoes metabolic N-demethylation in the body to form 5-ethyl-5-phenylhydantoin (Nirvanol). pcbiochemres.comjddtonline.info

Early research recognized Nirvanol as the first hydantoin to be used, albeit briefly, as a hypnotic. wikipedia.org However, its toxicity limited its direct therapeutic application. wikipedia.org The investigation of mephenytoin and its metabolism to Nirvanol was a crucial step in understanding the pharmacology of hydantoin-based anticonvulsants. These early studies highlighted the importance of metabolic activation and the role of specific metabolites in therapeutic and toxic effects.

A significant synthesis of 4,4-phenylethyl-hydantoin (nirvanol) was documented as early as 1922, highlighting the long-standing interest in this class of compounds. wikipedia.org Further research into derivatives of 5-ethyl-5-phenylhydantoin has been conducted to explore their anticonvulsant activities. pcbiochemres.comnih.gov

Enantiomeric Forms and their Distinct Research Foci

A critical aspect of the chemistry and pharmacology of 5-ethyl-5-phenylhydantoin is its chirality. The C5 carbon atom, being attached to four different groups (an ethyl group, a phenyl group, and two nitrogen atoms of the hydantoin ring), is a stereocenter. This gives rise to two enantiomers: (+)-5-ethyl-5-phenylhydantoin and this compound.

Research has demonstrated significant differences in the metabolic fate of these enantiomers. The metabolism of 5-ethyl-5-phenylhydantoin is stereoselective. For instance, in humans, the (S)-enantiomer undergoes hydroxylation at the 4-position of the phenyl group at a rate approximately 14 times greater than the (R)-enantiomer. wikipedia.org In studies involving dogs, the administration of the individual enantiomers, (R)-EPH and (S)-EPH, resulted in different metabolic profiles. nih.gov While both enantiomers yielded unchanged drug, p- and m-hydroxylated metabolites, and an N-glucuronide, the (S)-enantiomer also produced a dihydrodiol metabolite. nih.gov

The differential metabolism of the enantiomers has been a key focus of research, as it can lead to variations in pharmacological activity and potential toxicity. The ability to separate and study the individual enantiomers has been crucial in elucidating these differences. Methods such as resolution with brucine (B1667951) have been employed to isolate the pharmacologically active S-(+)-enantiomer. openmedscience.com The study of these enantiomers has provided valuable insights into the stereoselectivity of drug metabolism and has been a subject of investigation in the broader context of chiral drug development. nih.gov

Interestingly, while metabolic pathways show clear enantioselectivity, studies on the induction of cytochrome P450 enzymes, such as CYP2B, by the racemate and individual enantiomers of 5-ethyl-5-phenylhydantoin in rats found the potencies to be essentially equivalent. american.edugrantome.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318028 | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-32-0 | |

| Record name | (-)-Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Nirvanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Ethyl 5 Phenylhydantoin and Its Derivatives

Classical and Contemporary Approaches to Racemic Synthesis

The synthesis of racemic 5-ethyl-5-phenylhydantoin, also known as nirvanol, and its analogs is commonly achieved through the Bucherer-Bergs reaction. mdpi.comresearchgate.net This multicomponent reaction involves heating a ketone, in this case, 5-phenyl-2-pentanone, with ammonium (B1175870) carbonate and potassium cyanide in a suitable solvent like aqueous ethanol. researchgate.netnih.gov The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring. mdpi.com

Modifications to the classical Bucherer-Bergs reaction have been developed to improve yields and accommodate a wider range of substrates. For instance, using solvents like acetamide, formamide, or dimethylformamide can be beneficial for challenging cases. mdpi.com Another variation involves conducting the reaction under a carbon dioxide atmosphere at elevated pressure, known as the Hoyer modification, which can also lead to better yields. researchgate.net

Beyond the Bucherer-Bergs synthesis, other methods for preparing the hydantoin core structure exist, although they are less commonly cited specifically for 5-ethyl-5-phenylhydantoin. These include the Read reaction, which involves the condensation of α-amino acids with isocyanates, and the condensation of ureas with α-dicarbonyl compounds, known as the Biltz synthesis. mdpi.com

A summary of common racemic synthesis approaches is provided in the table below.

| Reaction | Starting Materials | Key Features |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide Source | A one-pot, multicomponent reaction that is widely applicable for the synthesis of 5,5-disubstituted hydantoins. mdpi.comresearchgate.net |

| Read Reaction (Urech Hydantoin Synthesis) | α-Amino Acid, Cyanate | Involves the formation of a ureido acid intermediate followed by cyclization. mdpi.comresearchgate.net |

| Biltz Synthesis | α-Dicarbonyl Compound, Urea | A condensation reaction suitable for producing hydantoins like phenytoin (B1677684). mdpi.com |

Enantioselective Synthesis Strategies

The synthesis of the specific enantiomer, (-)-5-Ethyl-5-phenylhydantoin, requires stereocontrolled methods. These can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to directly produce the desired enantiomer from prochiral starting materials. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided results, general strategies for creating chiral hydantoins have been developed. These include:

Asymmetric Hydrogenation: Prochiral hydantoins with an exocyclic double bond at the 5-position can be asymmetrically hydrogenated using chiral catalysts. canterbury.ac.nz

Catalytic Enantioselective Reactions: Methods involving chiral catalysts, such as chiral phosphoric acids or metal complexes, can guide the formation of one enantiomer over the other in reactions like the condensation of glyoxals and ureas. canterbury.ac.nz

Recent advancements have focused on the enantioselective synthesis of various hydantoin derivatives, which could potentially be adapted for this compound. canterbury.ac.nzudel.eduorganic-chemistry.org

Chiral Resolution Methods (e.g., Fractional Crystallization of Diastereomeric Salts)

Chiral resolution is a common and established method for separating enantiomers from a racemic mixture. wikipedia.org This technique involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. wikipedia.orguni-koeln.de

For hydantoins, common chiral resolving agents include chiral bases like brucine (B1667951), which can form diastereomeric salts with the acidic hydantoin. wikipedia.orgopenmedscience.com After separation of the diastereomers, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Another resolution technique is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing its crystallization. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful analytical and preparative tool for separating enantiomers. sigmaaldrich.comnih.govphenomenex.com

| Resolution Method | Principle | Example Resolving Agents/Phases |

| Fractional Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.orguni-koeln.de | Brucine, Ephedrine uni-koeln.deopenmedscience.com |

| Preferential Crystallization | Seeding a supersaturated racemic solution with a pure enantiomer crystal. researchgate.net | N/A |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comnih.govphenomenex.com | CHIROBIOTIC columns, CYCLOBOND columns sigmaaldrich.com |

Synthesis of Isotope-Labelled Derivatives for Mechanistic Research

Isotope-labeled versions of 5-ethyl-5-phenylhydantoin are crucial tools for studying its metabolism, pharmacokinetics, and mechanism of action. openmedscience.com The introduction of isotopes like ¹⁴C, ¹³C, ¹⁵N, deuterium (B1214612) (²H), or tritium (B154650) (³H) allows for tracing the molecule in biological systems and analyzing its metabolic fate. openmedscience.comnih.gov

For instance, 5-ethyl-5-phenylhydantoin has been synthesized with deuterium labeling on the methyl group or the phenyl group. openmedscience.com A ¹⁴C-label has also been introduced at the C-4 position of the hydantoin ring. openmedscience.com The synthesis of these labeled compounds often follows established synthetic routes, such as the Bucherer-Bergs reaction, but utilizes a labeled precursor. For example, [¹⁴C]potassium cyanide can be used to introduce a ¹⁴C label. openmedscience.com

These labeled derivatives are instrumental in mechanistic studies, such as investigating racemization mechanisms and the effects of structural modifications on stereolability. cardiff.ac.uk They are also used in metabolic studies to identify and quantify metabolites. openmedscience.comresearchgate.netnih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis in Research

A battery of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, has been instrumental in the detailed characterization of (-)-5-Ethyl-5-phenylhydantoin.

Elucidation of Molecular Structure and Purity (beyond basic identification)

Spectroscopic techniques are pivotal for confirming the molecular structure and assessing the purity of this compound. Isotope labeling, for instance, has been employed to aid in structural confirmation. openmedscience.com Syntheses of 5-Ethyl-5-phenylhydantoin have been performed with deuterium (B1214612) labeling at the methyl group or within the phenyl group, and with a carbon-14 (B1195169) label at the C-4 position. openmedscience.com NMR analysis of these isotope-labeled compounds is crucial for verifying high purity and the integrity of the labeling. openmedscience.com

Mass spectrometry provides essential information on the molecular weight and fragmentation patterns, which helps in confirming the molecular formula. lehigh.edu High-resolution mass spectrometry can yield the exact molecular formula, as only one combination of elements can correspond to a specific high-resolution mass value. lehigh.edu

Infrared spectroscopy is a key tool for identifying the functional groups present in the molecule. lehigh.edu The characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of the molecule's bonds, confirming the presence of the hydantoin (B18101) ring and its substituents.

A review of various spectroscopic methods highlights their collective power in not just identifying but also accurately determining the complex structure of such compounds. lehigh.edu

Conformational Studies in Solution

The conformation of this compound in solution is a key area of investigation. Vibrational Circular Dichroism (VCD) spectroscopy, an extension of traditional circular dichroism into the infrared region, is a powerful technique for determining the absolute configuration and conformational analysis of chiral molecules in solution. cardiff.ac.uk By comparing experimental VCD spectra with those predicted by quantum chemical calculations, researchers can deduce the conformational populations of flexible molecules. cardiff.ac.uk This method is sensitive enough to resolve conformers with lifetimes as short as picoseconds. cardiff.ac.uk Preliminary studies have explored the use of VCD and IR spectroscopy to understand the kinetics and mechanisms of racemization of substituted hydantoins in solution, which is directly related to their conformational dynamics. cardiff.ac.uk

Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound in the solid state.

Crystal Packing and Supramolecular Interactions

The crystal structure of the related compound, (+)-(S)-5-phenyl-5-ethylhydantoin, has been determined by single-crystal X-ray diffraction. nih.gov It crystallizes in the orthorhombic space group P 21 21 21. nih.gov The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. researchgate.netresearchgate.net

Studies on similar 5-phenylhydantoin (B13835) derivatives reveal that supramolecular arrangements are often achieved through various N–H⋯O hydrogen-bonding patterns. rsc.org These interactions can lead to the formation of two-dimensional assemblies like tapes, ribbons, and sheets. rsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, showing that van der Waals forces are often the dominant forces in the crystal packing of hydantoin derivatives. researchgate.net

The table below summarizes the crystallographic data for (+)-(S)-5-phenyl-5-ethylhydantoin. nih.gov

| Crystal Data for (+)-(S)-5-phenyl-5-ethylhydantoin | |

| Formula | C₁₁H₁₂N₂O₂ |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 6.230 Å |

| b | 10.701 Å |

| c | 15.550 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Hydrogen Bonding Patterns

Hydrogen bonding plays a crucial role in the crystal structure of hydantoin derivatives. researchgate.netrsc.org In many 5,5'-substituted hydantoins, the crystal packing is governed by N–H⋯O intermolecular interactions, which form chains and edge-fused rings. researchgate.net For example, in 5-methyl-5-phenyl hydantoin, these interactions lead to the formation of chains and 12-membered rings. researchgate.net

In a hydrated racemic compound of a similar hydantoin, strong hydrogen bonds involving water molecules and the hydantoin rings lead to the association of homochiral molecular ribbons. acs.org The analysis of these hydrogen-bonding patterns is essential for understanding the stability and properties of the crystalline solid. mdpi.com

Recognition of Enantiomers through Single Crystal Morphology

The ability to distinguish between enantiomers is critical. For some chiral hydantoin derivatives that crystallize as conglomerates, the enantiomers crystallize in separate crystals. acs.org The morphology of these single crystals can sometimes be used for chiral recognition.

For instance, studies on (±) 5-methyl-5-(4′-ethylphenyl) hydantoin, which crystallizes as a conglomerate, have shown that the dehydration of a hydrated racemic form can lead to the nucleation and growth of the stable conglomerate, consisting of separate enantiomeric crystals. acs.org The detailed analysis of these solid-state transformations provides insights into the mechanisms of chiral recognition at the crystalline level. acs.org While not a universal method, the distinct morphology of enantiomeric crystals, when observable, can be a direct visual manifestation of chirality at the macroscopic level.

Spectroscopic Studies of Metal Complexes of Hydantoins (e.g., Copper Hydantoin Complexes)

The interaction between hydantoin derivatives and metal ions is a significant area of research, as these interactions are crucial for understanding the pharmacological mechanisms of hydantoin-based drugs and for the development of new metal-based therapeutic agents. Spectroscopic techniques are paramount in elucidating the structure and bonding within these metal complexes. Studies often involve various 5,5-disubstituted hydantoins, which serve as models to understand the coordination behavior applicable to compounds like this compound.

Coordination of a metal ion with a hydantoin ligand typically occurs through one of the nitrogen atoms or the exocyclic carbonyl oxygen atoms. researchgate.net Infrared (IR) spectroscopy is a primary tool for identifying the coordination sites. The hydantoin ring contains two carbonyl groups (at C2 and C4) and two N-H groups (at N1 and N3). Upon complex formation, the ligand often deprotonates at the N(3) position to act as an anion, which then coordinates to the metal center. znaturforsch.com This coordination is evidenced by distinct changes in the IR spectrum.

A comparative analysis of the IR spectra of the free hydantoin ligand and its metal complexes reveals significant shifts in the vibrational frequencies of the carbonyl groups. The coordination through the deprotonated N(3) atom leads to a change in the electronic environment of the adjacent C=O groups, causing their characteristic stretching vibration bands (ν(C=O)) to shift. uctm.edu For instance, in studies of copper(II) complexes with 3-amino-5,5-dimethylhydantoin, the absorption band related to the ν(⁴C=O) stretching vibration shifts upon complexation, indicating its involvement in coordination. academie-sciences.fr Similarly, in complexes of 5,5-diphenylhydantoin (phenytoin) with Ni(II) and Co(II), the IR spectra show that the deprotonated N(3) atom is the binding site. researchgate.net

The table below summarizes typical IR spectral data for metal-hydantoin complexes, showing the shifts in carbonyl stretching frequencies upon coordination.

| Compound/Complex | Free Ligand ν(C=O) (cm⁻¹) | Complex ν(C=O) (cm⁻¹) | Metal Ion | Reference |

| Cu(II)-aminohydantoin | - | 1735, 1730 | Cu(II) | academie-sciences.fr |

| Cu(II)-3-amino-5,5-diphenylhydantoin | 1783-1779, 1740-1720 | 1735, 1719, 1725 | Cu(II) | uctm.edu |

| [Ni(H₂O)₄(phenytoinate)₂] | 1773, 1719 | 1749, 1665 | Ni(II) | researchgate.net |

| [Co(H₂O)₄(phenytoinate)₂] | 1773, 1719 | 1754, 1668 | Co(II) | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides further insight into the electronic structure and coordination geometry of the metal center in these complexes. For transition metal ions like copper(II), the d-d electronic transitions are sensitive to the ligand field environment. For example, the synthesis of a copper(II)-hydantoin complex in methanol (B129727) resulted in a solution with an absorption peak at 795 nm, which is characteristic of Cu(II) in a square planar or distorted octahedral geometry. researchgate.net In another study, the UV-Vis spectrum of a copper(II) complex with a 3-amino-5,5-dimethylhydantoin derivative showed a spectral maximum at a wavelength of 760 nm, which was absent in the spectra of the free ligand and the copper salt, confirming complex formation. academie-sciences.fr

The following table presents UV-Vis absorption data for selected copper-hydantoin complexes.

| Complex | Solvent | λ_max (nm) | Proposed Geometry | Reference |

| [Cu(hydantoin)₃(H₂O)]SO₄·3H₂O | Methanol | 795 | Square Planar | researchgate.net |

| Cu(II)-aminohydantoin complex | Methanol | 760 | Not Specified | academie-sciences.fr |

| Cu(II)-3-amino-5,5-diphenylhydantoin | Ammonia Buffer | 220 | Not Specified | uctm.edu |

In some cases, the hydantoin derivative can act as a bidentate ligand. For instance, studies on copper(II) complexes with 3-amino-5,5-diphenylhydantoin suggest coordination involving both a carbonyl oxygen and the nitrogen atom of the amino group. uctm.edu The combination of IR and UV-Vis spectroscopy, often complemented by other techniques such as X-ray crystallography and magnetic susceptibility measurements, provides a comprehensive picture of the structural and electronic properties of these important metal-ligand systems. znaturforsch.comresearchgate.net

Mechanistic Organic Chemistry and Reaction Kinetics

Studies on Racemization Mechanisms in Aqueous and Mixed-Aqueous Solutions

The racemization of 5-substituted hydantoins, including 5-ethyl-5-phenylhydantoin, in aqueous solutions is a well-documented process that primarily occurs through a keto-enol tautomerism mechanism under alkaline conditions. nih.govasm.org The rate of this chemical racemization is generally slow but is significantly influenced by factors such as the nature of the substituent at the 5-position, pH, and temperature. nih.gov For instance, hydantoins with phenyl substituents, like 5-phenylhydantoin (B13835), exhibit higher rates of chemical racemization due to the resonance stabilization of the intermediate carbanion by the aromatic ring. asm.orgnih.gov

Furthermore, the racemization process is subject to catalysis by components of buffer systems. In phosphate (B84403) buffers within a pH range of 6.0 to 7.5, the reaction is catalyzed by the divalent phosphate ion, indicating a general base catalysis mechanism. scispace.com This catalytic action by common buffering agents highlights the potential for in vivo interconversion of the optical isomers of related compounds like 5-phenylhydantoin. scispace.com

Kinetic Isotope Effects and Solvent Effects on Stereolability

The stereolability of 5-substituted hydantoins is further elucidated by examining kinetic isotope effects and the influence of different solvent systems. The determination of primary and solvent kinetic isotope effects has been instrumental in confirming the SeI mechanism for racemization. cardiff.ac.uk These studies differentiate the SeI pathway from alternative mechanisms, providing a clearer picture of the transition state. cardiff.ac.uk

Solvent composition has a profound impact on the rate of racemization. Studies in mixed-aqueous solutions have demonstrated that the addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate buffers leads to a significant increase in the racemization rate for a range of 5-substituted hydantoins. cardiff.ac.uk Conversely, the introduction of co-solvents such as 2-propanol and dioxane has been observed to decrease the reaction rate for neutral hydantoins. cardiff.ac.uk However, for cationic hydantoins, these same co-solvents can produce a rate-increasing effect. cardiff.ac.uk These phenomena are attributed to solvent effects on the basicity of the anionic catalysts and preferential solvation of the hydantoin (B18101) species. cardiff.ac.uk

| Solvent Added to Aqueous Buffer | Effect on Neutral Hydantoins | Effect on Cationic Hydantoins | Reference |

|---|---|---|---|

| DMSO | Marked Rate Increase | Rate Increase | cardiff.ac.uk |

| 2-Propanol | Rate Decrease | Rate Increase | cardiff.ac.uk |

| Dioxane | Rate Decrease | Rate Increase | cardiff.ac.uk |

Influences of N-Alkylation and N-Methylation on Chemical Reactivity

The chemical reactivity of the hydantoin ring system is significantly influenced by substitution at the nitrogen atoms. The hydantoin structure contains both an amide nitrogen (N1) and an imide nitrogen (N3), both of which are susceptible to alkylation. jst.go.jp Under basic conditions, the proton at the N3 position is more acidic and is therefore more readily substituted than the proton at N1. jst.go.jp

However, selective N1-alkylation can be achieved under specific reaction conditions. The use of potassium bases like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF) has been shown to favor the N1-methylation of phenytoin (B1677684) (5,5-diphenylhydantoin) in good yield. jst.go.jp The reactivity and selectivity of alkylation are dependent on the nature of the alkylating agent. Studies on phenytoin show that while methylation is efficient, reactions with other alkyl halides like benzyl (B1604629) bromide and allyl bromide are slower, though they still show N1-selectivity. jst.go.jp The lower reactivity of these larger halides is attributed to steric hindrance from the two phenyl groups at the C5 position. jst.go.jp

The substituents at the C5 position also play a role in the reactivity of the nitrogen atoms. For example, the N1-H proton of 5,5-diphenylhydantoin is more acidic than that of 5-methyl-5-phenylhydantoin (B155086) due to the electron-withdrawing effect of two phenyl groups, making it more susceptible to deprotonation and subsequent alkylation. jst.go.jp In contrast, mephenytoin (B154092) (3-methyl-5-ethyl-5-phenylhydantoin) is known to be metabolically N-demethylated to form 5-ethyl-5-phenylhydantoin. pcbiochemres.comnih.gov

| Alkyl Halide | Relative Reactivity | Observed Products | Reference |

|---|---|---|---|

| Methyl Iodide | High | N1-methylated product | jst.go.jp |

| Benzyl Bromide | Lower | N1-benzylated product (major) | jst.go.jp |

| Allyl Bromide | Lower | N1-allylated product | jst.go.jp |

| Ethyl Bromoacetate | Low (N1) | N3-alkylated and dialkylated products | jst.go.jp |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets (e.g., Opioid Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

While direct molecular docking studies specifically for (-)-5-Ethyl-5-phenylhydantoin with opioid receptors are not extensively detailed in the provided search results, the broader class of hydantoin (B18101) derivatives has been the subject of such investigations, suggesting a potential area for future research. The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin has spurred research into various 5,5'-disubstituted hydantoins for a range of medical applications. nih.govmdpi.com

Recent studies on other hydantoin derivatives, such as 5,5'-diphenylhydantoin Schiff bases, have explored their interactions with opioid receptors through molecular docking. mdpi.comresearchgate.net These studies have aimed to understand the mechanism of action of these compounds, with findings suggesting that interactions with kappa and delta opioid receptors may be significant for their biological effects. mdpi.comresearchgate.net For instance, the docking of these derivatives into the active sites of opioid receptors was performed to evaluate their binding energies and predict their pharmacological activity. mdpi.comresearchgate.net Such studies often utilize crystal structures of the receptors, like the μ-opioid receptor (PDBID: 5C1M), to provide a structural basis for the simulations. plos.org The insights gained from these related compounds could inform future molecular docking studies on this compound to explore its potential interactions with opioid receptors and other biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing detailed information about the electronic structure, molecular geometry, and reactivity of molecules. These methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that are difficult to measure experimentally.

For hydantoin derivatives, quantum chemical calculations have been employed to understand the relationship between their structure and biological activity. bg.ac.rs These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing a molecule's reactivity. jmaterenvironsci.com The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability.

In a study on new hydantoin derivatives, the molecular geometry and bonding features were calculated using DFT to discuss the structure-activity relationship concerning their antiproliferative activity. bg.ac.rs While specific data for this compound was not the focus of this particular study, the methodology is directly applicable. Such calculations would involve optimizing the geometry of this compound and then computing its electronic properties.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

These calculations provide a theoretical framework for understanding the chemical behavior of this compound and can guide the synthesis of new derivatives with desired properties. bg.ac.rs

Conformational Landscape Analysis via Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and the energy barriers between them. Computational methods are essential for exploring the complex conformational landscape of flexible molecules like this compound.

For related compounds, conformational analysis has been a critical step before performing molecular docking studies. nih.gov Methods like the LowModeMD algorithm, often used in conjunction with force fields like AMBER, are employed to generate a library of possible conformations. mdpi.com Only the low-energy conformations, typically within a certain energy window (e.g., 5 kcal/mol) of the global minimum, are then used for subsequent docking simulations. nih.govmdpi.com

The conformational analysis of this compound would involve systematically rotating the rotatable bonds, specifically around the ethyl and phenyl substituents at the C5 position of the hydantoin ring. The energy of each resulting conformation would be calculated to identify the most stable arrangements. This information is crucial as the specific conformation adopted by the molecule upon binding to a biological target can significantly influence its activity. The absolute configuration of chiral centers, as in this compound, is a critical determinant of the conformational preferences and, consequently, the biological interactions.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Enantiomeric Separation and Metabolite Profiling (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of (-)-5-Ethyl-5-phenylhydantoin. These techniques are essential for separating the enantiomers of 5-ethyl-5-phenylhydantoin and for identifying and quantifying its various metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the enantioselective separation of hydantoins. Chiral Stationary Phases (CSPs) are commonly employed to resolve racemic mixtures into their individual enantiomers. capes.gov.brsigmaaldrich.comresearchgate.net For instance, the Whelk-O 1 chiral stationary phase has demonstrated utility in the enantioseparation of Nirvanol. capes.gov.br Another approach involves using mobile phase additives, such as β-cyclodextrin, with a standard reversed-phase column (e.g., C8 or C18) to achieve chiral separation. nih.govnih.gov The resolution of enantiomers can be optimized by adjusting the mobile phase composition, such as the concentration of the chiral additive and the organic modifier (e.g., methanol). nih.govresearchgate.net

In addition to enantiomeric separation, HPLC is used for metabolite profiling. For example, HPLC has been used to identify metabolites of mephenytoin (B154092) (the N-methylated precursor of Nirvanol) in dog urine, including p-hydroxymephenytoin, m-hydroxymephenytoin, 5-ethyl-5-phenylhydantoin (Nirvanol), and 5-ethyl-5-(p-hydroxyphenyl)hydantoin (p-hydroxynirvanol). nih.gov The stability of metabolites, such as 5-ethyl-5-phenylhydantoin N-glucuronide, has also been evaluated using HPLC-based methods. capes.gov.br

Interactive Data Table: HPLC Methods for Hydantoin (B18101) Analysis

| Analyte/Application | Column Type | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| Enantiomeric Separation of Nirvanol | Whelk-O 1 Chiral Stationary Phase | Not specified | Not specified | capes.gov.br |

| Enantiomeric Separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) | Reversed Phase C8 | Methanol-monopotassium phosphate (B84403) with β-cyclodextrin | UV (250 nm) | nih.gov |

| Metabolite Profiling of Mephenytoin | Not specified | Not specified | Not specified | nih.gov |

| Reactive Metabolite Screening (GSH Adducts) | Agilent XDB-C18 (50 mm × 2 mm, 1.8 µm) | Not specified | MS/MS | chromatographyonline.com |

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of 5-ethyl-5-phenylhydantoin and its metabolites. A quantitative GC assay was developed to measure 5-ethyl-5-phenylhydantoin N-glucuronide, a major urinary metabolite in dogs. nih.gov This method involved alkaline hydrolysis of the glucuronide to form 2-ethyl-2-phenylhydantoic acid, which was then cyclized back to 5-ethyl-5-phenylhydantoin for quantification. nih.gov GC-MS has also been instrumental in metabolic studies involving isotope-labeled compounds, allowing for the detailed analysis of metabolic pathways. koreascience.kr

Development and Validation of Bioanalytical Methods for Preclinical Research Samples

The development and validation of bioanalytical methods are critical for obtaining reliable quantitative data from preclinical research samples such as plasma, urine, and tissue homogenates. rfppl.co.inwho.int This process ensures that the analytical method is suitable for its intended purpose and that the data generated are accurate and reproducible. europa.euijsrm.netedraservices.nl

Method Development

The development of a bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and detection. rfppl.co.in Sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of internal standard is also a critical aspect of method development. who.int

Method Validation

A comprehensive validation of a bioanalytical method includes the assessment of several performance characteristics as outlined by regulatory guidelines. europa.euijsrm.net These parameters ensure the reliability of the method. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijsrm.net

Accuracy: The closeness of the measured value to the true value. bmgrp.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (CV). bmgrp.comnih.gov

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. ijsrm.net

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. bmgrp.com

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of unextracted standards.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

For example, a chiral RP-HPLC method for the major metabolite of phenytoin (B1677684), 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), was validated in rat hepatic microsomes. nih.gov The method demonstrated good linearity, with a detection limit of 5 ng. The recoveries were high (93.6% for S-p-HPPH and 94.7% for R-p-HPPH), and the intra-day and inter-day relative standard deviations were less than 2%. nih.gov

Interactive Data Table: Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Agreement between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Linearity | Proportionality of test results to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ. |

| Stability | Analyte concentration remains within ±15% of initial under tested conditions. | Bench-top, freeze-thaw, long-term storage stability. |

Applications of Isotope-Labelled Compounds in Analytical Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds and to improve the accuracy of quantitative bioanalysis. openmedscience.comwikipedia.org In the context of this compound, various isotopically labeled forms have been synthesized and utilized in research.

Metabolic Studies

Stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) and radioisotopes (e.g., ¹⁴C, ³H) are incorporated into the molecule to track its transformation in biological systems. openmedscience.com For example, 5-Ethyl-5-phenylhydantoin has been synthesized with deuterium labels in the ethyl group or the phenyl ring, as well as with a ¹⁴C-label at the C-4 position of the hydantoin ring. openmedscience.com These labeled compounds have been used to study metabolism and pharmacokinetics. openmedscience.com The use of deuterium-labeled phenytoin, a related hydantoin, helped to demonstrate the involvement of an arene oxide intermediate in its metabolic hydroxylation, a process known as the NIH shift. koreascience.kr Similarly, ¹⁴C-labeled mephenytoin has been used to study its metabolic fate in dogs. openmedscience.com

Internal Standards for Quantitative Analysis

Deuterated analogs of analytes are often used as internal standards in mass spectrometry-based bioanalysis. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Because they have nearly identical chemical and physical properties to the analyte but a different mass, they can be used to correct for variability in sample processing and instrument response, leading to more accurate and precise quantification. openmedscience.com For instance, 5-(d₅-phenyl)-5-phenylhydantoin has been used as an internal standard for GC-MS analyses of body fluid extracts. openmedscience.com Nirvanol-d5 is a commercially available deuterated form of Nirvanol that can serve as an internal standard in such studies. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

The use of ¹³C labeling, in conjunction with LC-MS, can also aid in distinguishing between biologically derived metabolites and background noise, as well as helping to determine the number of carbon atoms in a metabolite, which greatly assists in its identification. frontiersin.orgnih.gov

Biochemical and Molecular Mechanism Investigations

Modulation of Ion Channels and Neurotransmitter Systems

(-)-5-Ethyl-5-phenylhydantoin, also known as Nirvanol, belongs to the hydantoin (B18101) class of compounds, which are recognized for their interactions with voltage-gated sodium channels (NaV). ontosight.ainih.govwikipedia.org The primary mechanism of action for hydantoins like phenytoin (B1677684), and by extension Nirvanol, is the blockade of these channels. derangedphysiology.compcbiochemres.com This interaction involves binding to the voltage-gated sodium channels and stabilizing them in their inactive state. derangedphysiology.com By doing so, the compound limits the influx of sodium ions into the neuron. drugbank.com This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing at a high frequency, a characteristic of seizure activity. pcbiochemres.com

This modulation of NaV channels prevents the propagation of action potentials and limits the spread of seizure activity. derangedphysiology.com While many hydantoins are considered non-specific sodium channel blockers, targeting multiple subtypes, these interactions are crucial for their therapeutic effects in neurological disorders. drugbank.comnih.gov The binding of hydantoin derivatives to a specific site on the neuronal voltage-sensitive sodium channel is considered a key factor in their anticonvulsant effects. researchgate.net Research on various hydantoin analogues continues to explore the structural features that optimize binding affinity to these channels. researchgate.net

Table 1: Summary of Interactions with Voltage-Gated Sodium Channels

| Target | Mechanism of Action | Consequence | References |

|---|---|---|---|

| Voltage-Gated Sodium Channels (NaV) | Blocks sodium ion influx by stabilizing the channel in its inactive state. | Limits high-frequency repetitive firing of neurons. | derangedphysiology.compcbiochemres.comdrugbank.com |

| Neuronal Membranes | Stabilizes the membrane. | Prevents the spread of seizure discharge. | pcbiochemres.com |

The interaction of this compound with voltage-gated sodium channels directly influences neuronal excitability. By blocking sodium influx, the compound effectively reduces the ability of neurons to sustain the high-frequency repetitive firing that underlies seizure propagation. pcbiochemres.comdrugbank.com This mechanism serves to stabilize the normal seizure threshold and prevent the spread of seizure activity from its primary focus, rather than eliminating the focus itself. drugbank.compediatriconcall.com The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin has spurred significant research into how substitutions on the hydantoin ring affect its ability to modulate neuronal excitability. researchgate.netmdpi.com

This reduction in excitability is a hallmark of the anticonvulsant action of hydantoin derivatives. researchgate.net The effect is central to controlling various types of seizures where excessive neuronal firing is a key pathological feature. pcbiochemres.com

Interactions with Voltage-Gated Sodium Channels

Enzyme Interactions and Inhibition Studies

This compound is intrinsically linked with the Cytochrome P450 (CYP) system, particularly CYP2B6. It is the primary active metabolite of mephenytoin (B154092), and the N-demethylation of S-mephenytoin to form Nirvanol is catalyzed predominantly by CYP2B6. pcbiochemres.comnih.gov Consequently, the urinary excretion of Nirvanol has been investigated as a potential, though complex, in vivo metric for CYP2B6 activity. nih.gov

Furthermore, studies have shown that 5-ethyl-5-phenylhydantoin itself acts as an inducer of hepatic CYP2B enzymes. Research in B6C3F1 mice demonstrated that it induces immunoreactive hepatic CYP2B protein and its associated catalytic activity. nih.gov A dose-response experiment indicated that the intrinsic CYP2B-inducing activity of 5-ethyl-5-phenylhydantoin was comparable to that of the prototype inducer, phenobarbital (B1680315). nih.gov However, a significantly higher concentration of the hydantoin was required to produce a response equivalent to that of phenobarbital. nih.gov When the extent of induction was related to the serum concentration of the compounds, their potencies were found to be more similar. nih.gov

Table 2: Comparative CYP2B Induction by 5-Ethyl-5-phenylhydantoin and Phenobarbital in Mice

| Compound | Dietary Concentration for Equivalent Response | Relative Potency (Dietary) | Potency (related to Serum Concentration) | Reference |

|---|---|---|---|---|

| Phenobarbital | 500 ppm | Most effective | ~58 µM | nih.gov |

| 5-Ethyl-5-phenylhydantoin | 2000 ppm | 19-42% as effective as Phenobarbital at equimolar doses | ≥ 78 µM | nih.gov |

Based on the available search results, there is no specific information detailing the effects of this compound on enzymes of the lipid synthetic pathway.

Cytochrome P450 Enzyme Induction Studies (e.g., CYP2B6)

Interactions with Specific Biological Targets (e.g., Receptors, Transporters)

The primary and most well-documented biological target for this compound is the voltage-gated sodium channel, as detailed in section 7.1.1. derangedphysiology.comresearchgate.net Its identity as the active metabolite of mephenytoin means its formation and clearance are dependent on various enzymes and potentially transporters that act on its parent compound. pcbiochemres.comcaymanchem.com Mephenytoin is a known substrate for several CYP enzymes, including CYP2C19 and CYP2B6, which metabolize it to Nirvanol. nih.govnih.gov

While direct interactions with other receptors are not extensively documented for Nirvanol itself, research into structurally similar hydantoin derivatives has explored other potential mechanisms. For instance, molecular docking studies of novel 5,5-diphenylhydantoin Schiff bases, which are structurally related to phenytoin, suggest that interactions with kappa and delta opioid receptors could be involved in their anticonvulsant mechanism. researchgate.netmdpi.com These findings propose potential avenues for future investigation into the broader receptor pharmacology of hydantoin compounds, including this compound.

Role in Purine (B94841) Catabolic Pathways

Extensive investigation into the biochemical and molecular mechanisms of this compound has primarily focused on its metabolism and its effects as an anticonvulsant. However, current scientific literature lacks specific research detailing a direct role or significant interaction of this compound with the enzymes or intermediates of the purine catabolic pathways.

The purine catabolic pathway involves the sequential enzymatic breakdown of purine nucleotides into uric acid. Key enzymes in this pathway include adenosine (B11128) deaminase, which converts adenosine to inosine, and xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net The regulation of this pathway is crucial, as dysregulation can lead to conditions like hyperuricemia. mhmedical.com

While the metabolism of this compound, also known as Nirvanol, is well-characterized, involving hydroxylation and glucuronidation reactions, a direct link to purine degradation has not been established. nih.govnih.gov For instance, studies in dogs have identified 5-ethyl-5-phenylhydantoin N-glucuronide as a major urinary metabolite. nih.gov The discovery of the hydantoin chemical structure itself has historical links to early research on uric acid. jddtonline.info

A single metabolomics study on hyperuricemia in mice noted a correlation between the levels of 5-(4-hydroxyphenyl)-5-phenylhydantoin (a metabolite of 5-ethyl-5-phenylhydantoin) and inosine. acs.org In this study, treatment with a therapeutic peptide derived from tuna, which lowered uric acid levels, was associated with a decrease in the concentration of 5-(4-hydroxyphenyl)-5-phenylhydantoin. acs.org This correlation suggests a potential indirect relationship, but does not provide a mechanistic role for the parent compound in purine catabolism.

It is important to distinguish the metabolic fate of this compound from a functional role in metabolic pathways such as purine catabolism. The former describes how the body processes the compound, while the latter would imply that the compound or its metabolites actively participate in or modulate the pathway's enzymes or substrates. Based on available data, there is no evidence to suggest that this compound directly inhibits or induces key enzymes of purine catabolism like adenosine deaminase or xanthine oxidase.

Further research, potentially through targeted enzymatic assays and broader metabolomic studies, would be necessary to elucidate any potential, currently uncharacterized, role of this compound in the intricate network of purine catabolism. Without such dedicated studies, any statement on its involvement remains speculative.

Data Tables

Due to the lack of specific research findings on the role of this compound in purine catabolic pathways, no data tables can be generated on this topic.

Pharmacological and Toxicological Mechanisms in Preclinical Research Models

Stereoselective Metabolism and Disposition in Animal Models (e.g., dogs, rats, mice)

The metabolism and disposition of 5-Ethyl-5-phenylhydantoin (EPH), the demethylated metabolite of mephenytoin (B154092), are markedly stereoselective, with significant variations observed across different animal models. nih.govcaymanchem.com Studies in dogs, rats, and mice have been crucial in elucidating the metabolic pathways and how each enantiomer is processed and eliminated.

In mice, mephenytoin is metabolized to Nirvanol (5-Ethyl-5-phenylhydantoin). nih.gov Following administration of mephenytoin, brain levels of its metabolite Nirvanol were found to rise over a two-hour period, indicating that the later anticonvulsant activity is primarily due to Nirvanol. nih.gov The disposition in dogs shows that after administration of either the (R) or (S) enantiomer of EPH, the compound is detectable in plasma and is a major metabolite found in urine. nih.govannualreviews.org Research has shown that the metabolism of one enantiomer appears to be unaffected by the presence of the other. nih.gov

Preclinical research has identified several key metabolites of 5-Ethyl-5-phenylhydantoin, primarily formed through hydroxylation and glucuronidation.

In dogs, administration of both (R)-EPH and (S)-EPH leads to the formation of hydroxylated metabolites, specifically 5-ethyl-5-(4-hydroxyphenyl)hydantoin (p-EHPH) and 5-ethyl-5-(3-hydroxyphenyl)hydantoin (m-EHPH). nih.gov Furthermore, a significant water-soluble metabolite has been identified as an N-glucuronide, 1-deoxy-1-[(5S)-5-ethyl-5-phenylhydantoin-3-yl] beta-D-glucopyranuronate. nih.gov This N-glucuronide was found to be the major urinary metabolite in dogs for both the (R) and (S) enantiomers of EPH. nih.govcapes.gov.br A unique dihydrodiol metabolite, (5S)-5-[(3R,4R)-3,4-dihydroxy-1,5-cyclohexadien-1-yl]-5-ethylhydantoin, was also identified in the urine of dogs administered the (S)-EPH enantiomer. nih.gov

As 5-Ethyl-5-phenylhydantoin is itself the N-demethylated metabolite of mephenytoin, this pathway is central to its formation. nih.govcaymanchem.com The cytochrome P450 (CYP) isoform CYP2C9 is responsible for the N-demethylation of (R)-mephenytoin to produce Nirvanol. caymanchem.com

Table 1: Identified Metabolites of 5-Ethyl-5-phenylhydantoin in Animal Models

| Metabolite Name | Metabolic Pathway | Animal Model | Source(s) |

| 5-ethyl-5-(4-hydroxyphenyl)hydantoin (p-EHPH) | Aromatic Hydroxylation | Dog | nih.gov |

| 5-ethyl-5-(3-hydroxyphenyl)hydantoin (m-EHPH) | Aromatic Hydroxylation | Dog | nih.gov |

| 1-deoxy-1-[(5S)-5-ethyl-5-phenylhydantoin-3-yl] beta-D-glucopyranuronate | N-Glucuronidation | Dog | nih.gov |

| (5S)-5-[(3R,4R)-3,4-dihydroxy-1,5-cyclohexadien-1-yl]-5-ethylhydantoin | Aromatic Oxidation (Dihydrodiol formation) | Dog | nih.gov |

The metabolic pathways of 5-Ethyl-5-phenylhydantoin are highly dependent on the stereochemistry of the molecule. The rate and type of metabolic conversion differ significantly between the (R) and (S) enantiomers.

Aromatic hydroxylation is a key stereoselective pathway. The (S)-enantiomer undergoes hydroxylation at the 4-position (para-position) of the phenyl ring at a rate approximately 14 times greater than that of the (R)-enantiomer. wikipedia.org In dogs, while both enantiomers produce p-EHPH and m-EHPH, the formation of a dihydrodiol metabolite is exclusive to the administration of (S)-EPH. nih.gov This indicates a distinct metabolic route for the (S) form involving arene oxide formation. nih.gov

Glucuronidation also exhibits stereoselectivity. The N-glucuronide metabolite was identified and quantified following the administration of both (R)- and (S)-EPH in dogs, establishing it as a major metabolic product for both enantiomers. nih.gov The stereoselectivity of these metabolic pathways in dogs has been compared to those observed for the related compound, phenytoin (B1677684). nih.gov

Identification and Characterization of Specific Metabolites (e.g., Hydroxylated, Glucuronidated, Demethylated)

Investigation of Hypolipidemic Mechanisms in Rodent Models

In addition to its well-known anticonvulsant effects, preclinical studies in rodent models have revealed that 5-Ethyl-5-phenylhydantoin and related compounds possess significant hypolipidemic activity.

Research in mice has demonstrated that the administration of antiepileptic 5-phenylhydantoins, including metabolites of mephenytoin such as Nirvanol, resulted in lower serum concentrations of both cholesterol and triglycerides. researchgate.net In a 16-day study, several of these hydantoin (B18101) compounds were found to be more effective as hypolipidemic agents than the standard drug, clofibrate. researchgate.net These findings suggest that phenylhydantoins used in chronic therapy could potentially act as lipid-lowering agents. researchgate.net This effect has also been reported for the related compound phenytoin and its hydroxylated metabolite, which were noted to significantly reduce serum cholesterol and triglyceride levels. tubitak.gov.tr The precise mechanism for this hypolipidemic effect is still under investigation, but it points to a broader metabolic influence of this class of compounds beyond their neurological targets.

Carcinogenesis Research in Animal Models

Preclinical research in animal models has been instrumental in elucidating the carcinogenic potential of (-)-5-Ethyl-5-phenylhydantoin, with a significant focus on its role as a tumor promoter rather than a direct initiator of carcinogenesis. The primary mechanism implicated in its tumor-promoting activity is the induction of hepatic enzymes, particularly cytochrome P450 (CYP) enzymes, which can lead to cellular changes that favor the development of neoplasms.

Studies in rodent models, such as F344/NCr rats and B6C3F1 mice, have demonstrated that this compound shares structural similarities with barbiturate (B1230296) tumor promoters like phenobarbital (B1680315). wiley.comresearchgate.net Research has shown that this compound can promote liver and thyroid carcinogenesis in rats previously initiated with N-nitrosodiethylamine. wiley.comnih.gov The compound's role is not that of a genotoxic agent that directly damages DNA, but rather as a promoter that creates a favorable environment for the clonal expansion of initiated cells. nih.govamegroups.org

The core of its promoting activity lies in its ability to induce specific cytochrome P450 enzymes. grantome.comnih.gov In male F344/NCr rats, administration of this compound resulted in a significant increase in P450-mediated activities. researchgate.net Specifically, the induction of the CYP2B family of enzymes is considered a reliable predictor of the tumor-promoting activity of phenobarbital-like compounds. grantome.com While this compound is a potent inducer of CYP2B, studies in B6C3F1 mice indicated that a higher concentration was needed to achieve an equivalent level of induction as phenobarbital. wiley.com However, when accounting for serum concentrations of the xenobiotic, the intrinsic inducing potencies of this compound and phenobarbital were found to be more comparable. wiley.com

Further investigations have explored the effects of this compound on hepatocyte proliferation. In in vitro models using a phenobarbital-dependent hepatocyte line, this compound was capable of substituting for phenobarbital in sustaining the growth of hepatocyte colonies. researchgate.net This suggests a direct role in promoting the survival and proliferation of preneoplastic cells.

Interestingly, research comparing the racemate and individual enantiomers of 5-ethyl-5-phenylhydantoin found their potencies for CYP2B induction to be essentially equivalent in F344/NCr rats and primary rat hepatocyte cultures. grantome.com This indicates that the enzyme-inducing activity, and by extension, the tumor-promoting potential, is not stereospecific for this compound.

The table below summarizes key findings from animal studies on the carcinogenic mechanisms of this compound.

| Parameter | Animal Model | Key Findings |

| Tumor Promotion | F344/NCr Rats | Promoted liver and thyroid carcinogenesis following initiation with N-nitrosodiethylamine. wiley.comnih.gov |

| Enzyme Induction | B6C3F1 Mice | Demonstrated dose-dependent induction of CYP2B, though required higher dietary concentrations than phenobarbital for an equivalent response. wiley.com |

| Enzyme Induction | F344/NCr Rats | Greatly increased P-450-mediated alkoxyresorufin O-dealkylase and aminopyrine (B3395922) N-demethylase activities. researchgate.net |

| In Vitro Proliferation | Rat Hepatocyte Line | Sustained the growth of phenobarbital-dependent hepatocyte colonies, indicating a role in clonal expansion. researchgate.net |

| Stereospecificity | F344/NCr Rats | The racemate and individual enantiomers showed equivalent potency for CYP2B induction. grantome.com |

Applications in Chemical and Biomedical Research

Use as Reference Standards in Analytical Chemistry

The principal application of (-)-5-Ethyl-5-phenylhydantoin as a reference standard is in the field of pharmacology and toxicology, particularly in the analytical quantification of its parent drug, mephenytoin (B154092). Since this compound (Nirvanol) is the N-desmethylated metabolite of mephenytoin, its availability as a purified, certified reference material is essential for developing and validating bioanalytical methods. nih.govpcbiochemres.com

Liquid chromatography/tandem mass spectrometry (LC/MS/MS) methods have been developed for the simultaneous quantification of mephenytoin and its metabolites, including Nirvanol and 4'-hydroxymephenytoin, in biological matrices like human urine and plasma. nih.govnih.govsigmaaldrich.comdiva-portal.org In these assays, a known concentration of the reference standard is used to create calibration curves, allowing for the accurate determination of the metabolite's concentration in patient or preclinical study samples. For instance, a validated LC/MS/MS method demonstrated a lower limit of quantification (LLOQ) for Nirvanol at 30 ng/mL in urine. nih.gov The availability of such standards from commercial suppliers underpins the reliability and reproducibility of pharmacokinetic and toxicological studies. chemicalbook.comlgcstandards.comlgcstandards.comlookchem.com

Application in Drug Metabolism and Pharmacokinetic Studies (Preclinical)

This compound is central to preclinical investigations of drug metabolism, both as a metabolite of other drugs and as a compound studied for its own metabolic fate.

It is the well-established active metabolite of the anticonvulsant mephenytoin. pcbiochemres.com The metabolic N-dealkylation of mephenytoin to 5-ethyl-5-phenylhydantoin is a key transformation. pcbiochemres.com This process is stereoselective; for example, (R)-Mephenytoin is demethylated by the cytochrome P450 isoform CYP2C9 to produce Nirvanol. fda.gov

The metabolism of this compound itself has been a subject of extensive preclinical research, particularly in animal models such as dogs. These studies have revealed that its metabolism is also stereoselective. nih.govnih.gov The primary metabolic pathways include aromatic hydroxylation to form 5-ethyl-5-(4-hydroxyphenyl)hydantoin (p-EHPH) and 5-ethyl-5-(3-hydroxyphenyl)hydantoin (m-EHPH), as well as conjugation. nih.gov A major water-soluble metabolite identified in dogs is 5-ethyl-5-phenylhydantoin N-glucuronide. nih.govcapes.gov.br A quantitative gas-liquid chromatography (GLC) assay was developed specifically to measure this N-glucuronide metabolite in urine. nih.gov

Furthermore, isotopically labeled versions of 5-ethyl-5-phenylhydantoin have been synthesized for use in DMPK studies of other compounds, such as the antimuscarinic drug trimebutine. openmedscience.com

| Metabolic Pathway | Metabolite | Enantiomer Administered | Key Finding | Reference |

|---|---|---|---|---|

| Aromatic Hydroxylation | 5-ethyl-5-(4-hydroxyphenyl)hydantoin (p-EHPH) | (R)-EPH & (S)-EPH | Metabolite detected for both enantiomers. | nih.gov |

| Aromatic Hydroxylation | 5-ethyl-5-(3-hydroxyphenyl)hydantoin (m-EHPH) | (R)-EPH & (S)-EPH | Metabolite detected for both enantiomers. | nih.gov |

| Arene Oxide Formation | (5S)-5-[(3R,4R)-3,4-dihydroxy-1,5-cyclohexadien-1-yl]-5-ethylhydantoin | (S)-EPH | A dihydrodiol metabolite was isolated and identified only after administration of the (S)-enantiomer. | nih.gov |

| N-Glucuronidation | 5-ethyl-5-phenylhydantoin N-glucuronide | (R)-, (S)-, and (RS)-EPH | Identified as the major urinary metabolite in dogs. | nih.gov |

Role as a Precursor or Intermediate in the Synthesis of Other Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of other pharmacologically relevant molecules and chemical derivatives. Its established structure provides a robust scaffold for chemical modification.

A significant application is in the synthesis of isotopically labeled versions of its parent drug, mephenytoin. Research has shown that the separate (R) and (S) enantiomers of 5-ethyl-5-phenylhydantoin can be reacted with [¹⁴C₂]dimethylsulphate to produce the corresponding enantiomers of [¹⁴C]-mephenytoin. openmedscience.com These labeled compounds are invaluable for detailed metabolic fate studies in animals. openmedscience.com

Beyond this, the hydantoin (B18101) ring of 5-ethyl-5-phenylhydantoin is amenable to substitution, allowing for the creation of new derivatives. Studies have focused on synthesizing alkoxymethyl and acyloxymethyl derivatives at the N1 and N3 positions of the hydantoin ring. pcbiochemres.comnih.gov These synthetic efforts aim to explore how modifications to the core structure impact anticonvulsant activity. pcbiochemres.comnih.gov

| Precursor | Reagent | Synthesized Compound | Application/Significance | Reference |

|---|---|---|---|---|

| (R)- and (S)-5-Ethyl-5-phenylhydantoin | [¹⁴C₂]dimethylsulphate | (R)- and (S)-[¹⁴C]-Mephenytoin | Used to measure metabolic fate in dogs. | openmedscience.com |

| 5-Ethyl-5-phenylhydantoin | N/A (General Derivatization) | 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | Exhibits anticonvulsant activity. | pcbiochemres.comnih.gov |

| 5-Ethyl-5-phenylhydantoin | N/A (General Derivatization) | 3-methoxymethyl-5-ethyl-5-phenylhydantoin | Effective against maximal electroshock and pentylenetetrazole seizures. | pcbiochemres.comnih.gov |

| Phenylhydantoin | N/A (General Derivatization) | 5-Ethyl-5'-(5',5'-phenylhydantoin)-barbituric acid | Exploration of novel barbiturate-hydantoin hybrid structures. | acs.orgacs.org |

Utility in the Development of Novel Chemical Probes and Ligands

The development of chemical probes is essential for interrogating biological systems. This compound has been utilized in this context primarily through isotopic labeling. The synthesis of deuterated and ¹⁴C-labeled versions of 5-ethyl-5-phenylhydantoin provides powerful tools for metabolic research. openmedscience.com

These labeled molecules act as probes that can be traced through complex biological systems. For example, a version of 5-ethyl-5-phenylhydantoin labeled with deuterium (B1214612) at the methyl group or in the phenyl ring, or with ¹⁴C at the C-4 position, was synthesized as part of a study on the metabolites of the drug trimebutine. openmedscience.com Similarly, the synthesis of related labeled hydantoins, like 5-(d₅-phenyl)-5-phenylhydantoin, explicitly for use as probes in metabolic studies and as internal standards for GC-MS analysis, highlights the utility of this molecular class in creating research tools. openmedscience.com While it is not always the final probe itself, its role as a precursor to labeled probes like [¹⁴C]-mephenytoin is a critical contribution. openmedscience.com

Contributions to the Understanding of Hydantoin Biology and Chemical Space Exploration

Research on this compound and its derivatives has significantly advanced the understanding of hydantoin biology and aided in the exploration of the vast chemical space occupied by this class of compounds. The hydantoin moiety is recognized as a "privileged scaffold" in medicinal chemistry and a useful core for diversity-oriented synthesis. researchgate.netnih.govcam.ac.uk

The study of derivatives of 5-ethyl-5-phenylhydantoin contributes directly to the development of quantitative structure-activity relationships (QSAR) for anticonvulsant drugs. acs.orgscispace.comcncb.ac.cn By synthesizing and testing a series of related compounds, such as 5-ethyl-5-phenyl-3-propylhydantoin or various alkoxymethyl derivatives, researchers can correlate specific structural features with anticonvulsant activity. pcbiochemres.comnih.govresearchgate.net This helps in building predictive models for designing new, potentially more effective antiepileptic agents. acs.orgcncb.ac.cnnih.gov

Moreover, the metabolic pathway from mephenytoin to Nirvanol is a classic model for studying pharmacogenetics, particularly the influence of polymorphisms in CYP2C19 and CYP2C9 enzymes on drug metabolism and patient response. nih.govdiva-portal.org This research has profound implications for personalized medicine. The synthesis of diverse hydantoin libraries, including structures related to 5-ethyl-5-phenylhydantoin, represents a strategy to explore new regions of chemical space, potentially identifying compounds with novel biological activities beyond anticonvulsant effects. researchgate.netcam.ac.uk

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of hydantoin (B18101) derivatives, including (-)-5-Ethyl-5-phenylhydantoin, is a critical area of research. The Bucherer-Bergs reaction is a well-established method for producing 5,5-disubstituted hydantoins. mdpi.com However, this method can have limitations, such as low yields and long reaction times, particularly for certain ketones. mdpi.comias.ac.in To overcome these challenges, researchers are exploring novel synthetic routes and catalytic systems.

Recent advancements include the use of ultrasound irradiation in conjunction with catalysts like montmorillonite (B579905) K-10 to achieve rapid and highly efficient synthesis of 5,5-disubstituted hydantoins. ias.ac.in Another promising approach involves the use of magnetic nanoparticles, such as Fe3O4-chitosan, as a robust and recoverable catalyst for the synthesis of 5-substituted hydantoins. oiccpress.com These methods offer the potential for higher yields, shorter reaction times, and more environmentally friendly processes. oiccpress.com

Further research is warranted to explore a wider range of catalysts and reaction conditions to optimize the synthesis of this compound. The development of stereoselective synthetic methods is particularly crucial for producing specific enantiomers of the compound, which may exhibit distinct pharmacological properties.

Deeper Mechanistic Insights into Biochemical and Molecular Interactions

Understanding the precise mechanisms by which this compound interacts with biological systems at the molecular level is paramount for its future development. Hydantoin derivatives are known to exert their effects through various mechanisms, including the modulation of ion channels and neurotransmitter receptors. ontosight.ai

For instance, the anticonvulsant action of many hydantoin derivatives is attributed to their ability to block voltage-sensitive sodium channels, thereby inhibiting high-frequency neuronal activity. nih.gov However, the specific interactions of this compound with these channels and other potential biological targets remain to be fully elucidated.

Future research should focus on detailed mechanistic studies to unravel the intricate biochemical and molecular interactions of this compound. Techniques such as X-ray crystallography and advanced spectroscopic methods can provide valuable insights into the binding of this compound to its target proteins. researchgate.net Elucidating these mechanisms will not only enhance our understanding of its pharmacological effects but also guide the design of more potent and selective derivatives.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling has emerged as a powerful tool in modern drug discovery and development. For this compound, advanced computational approaches can be employed to predict its properties, understand its interactions with biological targets, and guide the design of novel analogs with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of hydantoin derivatives with their biological activities. ingentaconnect.com This information can then be used to design new compounds with enhanced potency and reduced side effects. Molecular docking simulations can provide insights into the binding modes of this compound with its target proteins, helping to identify key interactions that are crucial for its activity. mdpi.com

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to assess the pharmacokinetic and toxicological profiles of new hydantoin derivatives at an early stage of development, thereby reducing the time and cost associated with experimental studies. mdpi.com

Development of Highly Enantioselective Methodologies for Stereoisomer Production

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that different enantiomers of a drug can exhibit distinct pharmacological and toxicological properties. wikipedia.org Therefore, the development of highly enantioselective methodologies for the production of specific stereoisomers of 5-ethyl-5-phenylhydantoin is of significant importance.

Classical resolution techniques, such as preferential crystallization, have been employed for the separation of enantiomers of related hydantoins. researchgate.net However, these methods can be inefficient and may not be suitable for large-scale production. Asymmetric synthesis, which involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer over the other, offers a more efficient and elegant solution. ontosight.ai